DSG Crosslinker

Description

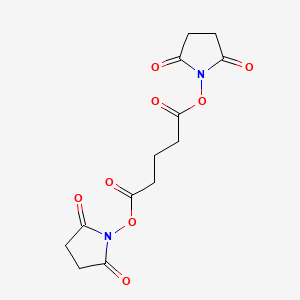

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQHREYHFRFJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403242 | |

| Record name | Di(N-succinimidyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79642-50-5 | |

| Record name | Disuccinimidyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(N-succinimidyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Disuccinimidyl Glutarate (DSG) Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and detailed methodologies associated with the use of Disuccinimidyl glutarate (DSG), a key reagent in the study of protein-protein interactions and protein-DNA complexes.

Core Concepts: Understanding the DSG Crosslinker

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its utility in biological research stems from its ability to covalently link proteins and other molecules, thereby "freezing" interactions for subsequent analysis.

Chemical Structure and Reaction Mechanism

The chemical structure of DSG consists of a five-carbon glutarate spacer flanked by two NHS ester reactive groups.[2] The IUPAC name for DSG is Bis(2,5-dioxopyrrolidin-1-yl) pentanedioate, and its chemical formula is C13H14N2O8.[1]

The NHS esters of DSG react specifically with primary amines (-NH2), which are predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] This reaction forms a stable, covalent amide bond, effectively linking the two molecules. DSG is a non-cleavable crosslinker, meaning the bond it forms is irreversible under standard biochemical conditions.[1] Due to its chemical nature, DSG is membrane-permeable, making it suitable for crosslinking intracellular proteins in living cells.[3]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of the this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 326.26 g/mol | [3] |

| Spacer Arm Length | 7.7 Å (Angstroms) | [3] |

| CAS Number | 79642-50-5 | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥ 97% | [3] |

| Melting Point | 144-148ºC | [3] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Storage Conditions | Store at -20°C, desiccated and protected from moisture. | [1] |

| Optimal pH Range for Reaction | 7.0 - 9.0 |

Experimental Protocols

Detailed methodologies for key applications of the this compound are provided below. It is crucial to note that these are general protocols and may require optimization for specific experimental systems.

General Protein-Protein Interaction Crosslinking

This protocol is suitable for confirming protein-protein interactions in vitro or in cell lysates.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Protein sample in a suitable, amine-free buffer

Procedure:

-

Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a final concentration of 10-25 mM. DSG is moisture-sensitive and will hydrolyze in aqueous solutions, so do not store it in solution.

-

Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of DSG to protein is a common starting point for optimization.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Downstream Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Dual-Crosslinking for Chromatin Immunoprecipitation (ChIP-seq)

DSG is often used in combination with formaldehyde (B43269) in a two-step crosslinking procedure for ChIP-seq experiments. This "dual-crosslinking" approach is particularly effective for capturing indirect protein-DNA interactions, where a protein of interest is part of a larger complex that binds to DNA.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Anhydrous DMSO

-

Formaldehyde (37% solution)

-

Glycine (B1666218) (2.5 M stock solution)

-

Cell lysis and sonication buffers

Procedure:

-

Cell Preparation: Harvest and wash cells with PBS to remove any amine-containing media components.

-

DSG Crosslinking (Protein-Protein): Resuspend the cell pellet in PBS. Add freshly prepared DSG in DMSO to a final concentration of 2 mM. Incubate at room temperature for 45 minutes with gentle rotation.

-

Formaldehyde Crosslinking (Protein-DNA): Pellet the cells and wash with PBS to remove unreacted DSG. Resuspend the cells in PBS and add formaldehyde to a final concentration of 1%. Incubate at room temperature for 10-15 minutes.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde crosslinking. Incubate for 5 minutes at room temperature.

-

Cell Lysis and Chromatin Shearing: Wash the cells with ice-cold PBS. Proceed with cell lysis and chromatin shearing (e.g., by sonication) according to your standard ChIP-seq protocol. The dual-crosslinked chromatin is now ready for immunoprecipitation.

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows that utilize the this compound.

References

An In-depth Technical Guide to the Reactivity of Disuccinimidyl Glutarate (DSG) with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker widely utilized in biological research to covalently link interacting proteins and stabilize protein-DNA complexes. Its membrane-permeable nature makes it an invaluable tool for studying intracellular and membrane-associated molecular interactions in their native environment.[1][2][3] This guide provides a comprehensive overview of DSG's chemical properties, reaction mechanism with primary amines, factors influencing its reactivity, and detailed protocols for its application in various research contexts.

Core Properties and Reaction Mechanism

DSG consists of two N-hydroxysuccinimide (NHS) esters flanking a 5-atom (7.7 Å) spacer arm.[1][2][4] The NHS esters are highly reactive towards nucleophilic primary amines, which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[5][6]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks one of the ester's carbonyl carbons. This results in the formation of a stable, covalent amide bond and the release of an N-hydroxysuccinimide leaving group.[5][7] Being homobifunctional, this reaction can occur at both ends of the DSG molecule, thus crosslinking two separate protein molecules or two lysine residues within the same protein.

Quantitative Data on Reaction Parameters

The efficiency of DSG crosslinking is governed by several critical parameters. The following tables summarize the key quantitative data for optimizing reaction conditions.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes | Citations |

| pH | 7.0 - 9.0 | Reaction rate increases with pH, but so does hydrolysis of the NHS ester. | [2][4][5][8] |

| Temperature | Room Temperature (RT) or 4°C (on ice) | Reaction is not highly temperature-sensitive. | [1][4][5] |

| Incubation Time | 30 - 60 minutes at RT | Longer incubation times are needed at lower temperatures. | [4][5][9] |

| 2 - 4 hours at 4°C | [5][8] | ||

| Buffer | Phosphate, HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine). | [5][8][9] |

| Solvent | DMSO or DMF | DSG is water-insoluble and must be dissolved immediately before use. | [1][4][5] |

Table 2: Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Notes | Citations |

| DSG Stock Solution | 10 - 50 mM in DMSO/DMF | Prepare fresh for each experiment to avoid hydrolysis. | [1][4][10] |

| Final DSG Concentration | 0.25 - 5 mM | Application-dependent; higher concentrations can cause precipitation. | [4][5][9] |

| Molar Excess (DSG:Protein) | 10-fold | For protein concentrations > 5 mg/mL. | [5][9] |

| 20 to 50-fold | For protein concentrations < 5 mg/mL. Dilute samples require higher excess. | [1][5][11] | |

| Quenching Agent | 10 - 50 mM Tris or Glycine (B1666218) | Added after the main reaction to stop further crosslinking. | [1][4][5] |

| Quenching Time | 15 - 20 minutes at RT | Ensures all reactive NHS esters are deactivated. | [1][5] |

Table 3: NHS Ester Hydrolysis Half-Life

| pH | Temperature | Half-life | Notes | Citations |

| 7.0 | 0°C | 4 - 5 hours | Hydrolysis is a major competing reaction that reduces crosslinking efficiency. | [7][8][12] |

| 8.6 | 4°C | 10 minutes | The rate of hydrolysis significantly increases with pH. | [7][8][12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common applications of DSG.

Protocol 1: General In Vitro Protein Crosslinking

This protocol is suitable for crosslinking purified proteins or protein complexes in solution.

-

Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).[1][5]

-

Protein Sample Preparation: Dissolve or dialyze the protein sample into the prepared reaction buffer.

-

DSG Solution Preparation: Immediately before use, allow the DSG vial to equilibrate to room temperature.[1][4] Dissolve DSG in dry DMSO or DMF to a stock concentration of 10-25 mM.[5]

-

Crosslinking Reaction: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM) and molar excess.[5] The final volume of organic solvent should not exceed 10%.[5]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM.[5] Incubate for 15 minutes at room temperature.[5]

-

Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[1]

Protocol 2: Two-Step In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)

This protocol is designed to capture both direct protein-DNA interactions and indirect interactions within larger protein complexes on chromatin.[3][10][13]

-

Cell Preparation: Harvest cultured cells and wash them three times with ice-cold PBS.[10][14]

-

First Crosslinking (Protein-Protein): Resuspend the cell pellet in PBS. Add a freshly prepared solution of DSG in DMSO to a final concentration of 2 mM.[10][14]

-

Incubation: Incubate at room temperature for 45 minutes with gentle rotation.[10][14]

-

Wash: Pellet the cells and wash three times with PBS to remove unreacted DSG.[10][14]

-

Second Crosslinking (Protein-DNA): Resuspend the cells in a 1% formaldehyde (B43269) solution in PBS.[10]

-

Incubation: Incubate at room temperature for 10-15 minutes.[14]

-

Quenching: Add glycine to a final concentration of 0.125 M to quench the formaldehyde reaction. Incubate for 5-10 minutes at room temperature.[14]

-

Cell Lysis and Chromatin Shearing: Wash the cells and proceed with the standard ChIP protocol for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, and analysis.

Visualizing Workflows

Diagrams help clarify complex experimental procedures and relationships.

Key Considerations and Best Practices

-

Moisture Sensitivity: DSG is highly sensitive to moisture.[4][5] Vials should be warmed to room temperature before opening to prevent condensation, and stock solutions in hygroscopic solvents like DMSO should be used immediately.[5]

-

Solubility: DSG may precipitate in aqueous solutions at high concentrations.[5] This can be mitigated by ensuring the organic solvent carry-over is minimal (e.g., <10%).[5]

-

Reaction Specificity: While highly specific for primary amines at neutral to slightly basic pH, reactivity with other nucleophiles (e.g., sulfhydryls, hydroxyls) can occur at higher pH values.

-

Polarity: DSG is a non-polar crosslinker and may preferentially bind to hydrophobic regions of proteins, in contrast to its water-soluble counterpart, BS2G, which favors polar regions.[15][16] This can be a consideration when designing structural proteomics experiments.

-

Mass Spectrometry: In crosslinking-mass spectrometry (XL-MS), the use of DSG provides distance constraints of ~7.7 Å, which helps in the computational modeling of protein structures and complexes.[17][18] The identification of crosslinked peptides requires specialized software.[17][19]

References

- 1. covachem.com [covachem.com]

- 2. covachem.com [covachem.com]

- 3. DSG Crosslinker 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]

- 4. proteochem.com [proteochem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. m.youtube.com [m.youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. tandfonline.com [tandfonline.com]

- 14. epigenome-noe.net [epigenome-noe.net]

- 15. projectnetboard.absiskey.com [projectnetboard.absiskey.com]

- 16. Influence of cross-linker polarity on selectivity towards lysine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

spacer arm length of DSG crosslinker and its significance

An In-depth Technical Guide on the Spacer Arm Length of DSG Crosslinker and Its Significance

Abstract

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive crosslinker integral to the study of protein-protein interactions and the structural elucidation of protein complexes. A defining characteristic of DSG is its short spacer arm, which provides high-resolution constraints for identifying proteins in close proximity. This technical guide offers a comprehensive analysis of the this compound, with a specific focus on the critical role of its spacer arm length in diverse biochemical applications. This document details its chemical properties, presents a comparative analysis with other common crosslinkers, and provides detailed experimental protocols for its application. It is intended for researchers, scientists, and drug development professionals employing crosslinking technologies to investigate molecular interactions.

Introduction to the this compound

Disuccinimidyl glutarate (DSG) is a chemical crosslinking agent used extensively in proteomics and structural biology.[1] As a homobifunctional crosslinker, it possesses two identical reactive groups at either end of a spacer arm.[2] These reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, to form stable, covalent amide bonds.[1][3]

The structure of DSG is characterized by a five-carbon glutarate spacer that separates the two NHS ester groups.[1] This spacer arm has a fixed length, which is a crucial factor that determines the utility of the crosslinker for specific applications by defining the distance over which it can connect two reactive sites. Due to its chemical nature, DSG is permeable to cell membranes, making it suitable for in vivo crosslinking of intracellular proteins.[4][5]

The Significance of the 7.7 Å Spacer Arm

The spacer arm of a crosslinker acts as a molecular ruler, and its length is a primary determinant in the design of a crosslinking experiment. The 7.7 angstrom (Å) spacer arm of DSG is considered short, which imparts several significant advantages for studying protein architecture.[4][6]

-

High-Resolution Proximity Mapping : The short length of the DSG spacer arm ensures that only proteins or domains in very close proximity are covalently linked. This provides high-confidence data for mapping direct protein-protein interactions and defining the fine architecture of protein complexes.[1]

-

Reduced Non-Specific Interactions : Compared to crosslinkers with longer spacer arms, DSG is less likely to capture random, non-specific interactions between proteins that are transiently close but not part of a stable complex. This enhances the specificity of the crosslinking results.

-

Structural Modeling Constraints : In structural proteomics, the known 7.7 Å distance provides a precise constraint for computational modeling.[7] Identifying crosslinked lysine residues with DSG helps to validate and refine the three-dimensional structures of proteins and protein complexes.

-

Dual-Crosslinking Strategies : DSG is frequently used in a two-step crosslinking strategy, often paired with formaldehyde (B43269), particularly in Chromatin Immunoprecipitation (ChIP) assays.[8][9] DSG first captures protein-protein interactions, and the subsequent addition of the zero-length crosslinker formaldehyde captures protein-DNA interactions, providing a more comprehensive snapshot of chromatin-associated protein complexes.[8]

Quantitative Comparison of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical and often depends on the required distance between target functional groups. The table below compares DSG with other widely used homobifunctional NHS-ester crosslinkers.

| Crosslinker | Spacer Arm Length (Å) | Reactive Groups | Cleavable | Membrane Permeable |

| DSG (Disuccinimidyl glutarate) | 7.7 | NHS Ester | No | Yes |

| DSS (Disuccinimidyl suberate) | 11.4 | NHS Ester | No | Yes |

| BS³ (Bis(sulfosuccinimidyl) suberate) | 11.4 | Sulfo-NHS Ester | No | No |

| DSP (Dithiobis(succinimidyl propionate)) | 12.0 | NHS Ester | Yes (Disulfide Bond) | Yes |

| DSSeb (Disuccinimidyl sebacate) | 14.1 | NHS Ester | No | Yes |

Table compiled from information found in multiple sources.[6][7][10]

Experimental Protocols

Critical Pre-Experimental Considerations

-

Buffer Selection : The crosslinking reaction should be performed in an amine-free buffer at a pH of 7-9.[4] Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are suitable choices.[3] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target proteins and quench the reaction.[3]

-

DSG Solution Preparation : DSG is moisture-sensitive and prone to hydrolysis.[3] It must be dissolved in a dry, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[11][12] Do not prepare stock solutions for long-term storage.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[11]

-

Concentration Optimization : The optimal final concentration of DSG typically ranges from 0.25 to 5 mM.[3][11] It is crucial to perform a titration to determine the ideal concentration for your specific protein sample and concentration, often starting with a 10- to 50-fold molar excess of crosslinker to protein.[7]

-

Quenching : After incubation, the reaction must be stopped by adding a quenching buffer containing a high concentration of primary amines. A final concentration of 20-50 mM Tris or glycine is typically used for this purpose, incubated for 15-20 minutes.[3][5]

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol provides a general guideline for crosslinking proteins in a purified solution.

-

Sample Preparation : Prepare the purified protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.4).

-

DSG Preparation : Immediately before use, prepare a 10-20 mM stock solution of DSG in anhydrous DMSO.[5]

-

Crosslinking Reaction : Add the DSG stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][11]

-

Quenching : Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3]

-

Analysis : The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[5]

Protocol 2: Two-Step In Vivo Crosslinking for Chromatin-Associated Proteins

This protocol is adapted for capturing protein-protein and protein-DNA interactions in living cells, commonly used for ChIP-seq.

-

Cell Preparation : Harvest cultured cells and wash them three times with PBS at room temperature to remove amine-containing culture medium.[9][13]

-

First Crosslinking Step (DSG) :

-

Wash : Wash the cells three times with PBS to remove unreacted DSG.[13]

-

Second Crosslinking Step (Formaldehyde) :

-

Resuspend the cells in a 1% formaldehyde solution in PBS.

-

Incubate for 10-15 minutes at room temperature.

-

-

Quenching : Add glycine to a final concentration of 125 mM to quench the formaldehyde and any residual DSG. Incubate for 5-10 minutes.

-

Cell Lysis and Downstream Processing : The dual-crosslinked cells are now ready for lysis, chromatin shearing (sonication or enzymatic digestion), and subsequent immunoprecipitation and analysis.

Mandatory Visualizations

Caption: Reaction mechanism of DSG crosslinking two primary amines on proteins.

References

- 1. medkoo.com [medkoo.com]

- 2. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. covachem.com [covachem.com]

- 5. covachem.com [covachem.com]

- 6. 제품 [insung.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]

- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-(N-succinimidyl) glutarate (DSG) — CF Plus Chemicals [cfplus.cz]

- 11. proteochem.com [proteochem.com]

- 12. DSG [Di(N-succinimidyl) glutarate] *CAS 79642-50-5* | AAT Bioquest [aatbio.com]

- 13. epigenome-noe.net [epigenome-noe.net]

The Homobifunctional Nature of Disuccinimidyl Glutarate (DSG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent widely utilized in biological research and drug development to covalently link interacting proteins and other biomolecules. Its ability to permeate cell membranes makes it an invaluable tool for capturing transient protein-protein interactions within their native cellular environment. This guide provides a comprehensive overview of DSG's properties, detailed experimental protocols, and its applications, particularly in the realm of drug development.

Core Principles of DSG Crosslinking

DSG is characterized by two identical N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a 5-carbon spacer arm.[1] This symmetrical design defines it as a homobifunctional crosslinker. The NHS esters readily react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7 to 9.[2]

The spacer arm, with a length of approximately 7.7 Å, dictates the maximum distance between the two primary amines that can be covalently linked by DSG.[2][4] This property allows researchers to probe the spatial proximity of amino acids within a protein or between interacting proteins. A key advantage of DSG is its membrane permeability, enabling in vivo crosslinking of intracellular and membrane-associated protein complexes.[5][6]

Quantitative Data: DSG in Comparison to Other Crosslinkers

The efficiency of a crosslinker is often evaluated by the number of unique crosslinks identified in a given experimental setup, typically through mass spectrometry. The choice of crosslinker, particularly its spacer arm length, can significantly influence the outcome of such studies.

A comparative analysis of Disuccinimidyl glutarate (DSG) and a similar but longer crosslinker, Disuccinimidyl suberate (B1241622) (DSS), which has an 11.4 Å spacer arm, reveals differences in their crosslinking profiles.[4]

| Property | Disuccinimidyl glutarate (DSG) | Disuccinimidyl suberate (DSS) | Reference(s) |

| Molecular Weight | 326.26 g/mol | 368.35 g/mol | [4] |

| Spacer Arm Length | 7.7 Å | 11.4 Å | [4] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | [4] |

| Target Specificity | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | [4] |

| Number of Non-redundant Cross-links Identified (in a model protein mixture) | 10 | 22 | [4] |

| Average Distance of Observed Cross-links | ~16-17 Å | ~16-17 Å | [4] |

This data suggests that while DSS, with its longer spacer arm, may capture a greater number of interactions, both crosslinkers provide valuable and comparable distance information for the interactions they do capture.[4] The shorter spacer arm of DSG can provide more stringent distance constraints, making it suitable for probing very close interactions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing DSG.

General Protein Crosslinking Protocol

This protocol is a general guideline for crosslinking proteins in solution.

Materials:

-

DSG Crosslinker[5]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0)[5][7]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[5]

-

Protein sample in a suitable buffer without primary amines[2]

Procedure:

-

Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.[2]

-

Immediately before use, prepare a 10-25 mM stock solution of DSG in anhydrous DMSO or DMF.[7] Do not store DSG in solution as it is readily hydrolyzed.[7]

-

Add the DSG stock solution to the protein sample in the reaction buffer. The final concentration of DSG typically ranges from 0.25 to 5 mM.[7] A 10- to 50-fold molar excess of DSG to protein is a common starting point, with lower protein concentrations generally requiring a higher molar excess.[7]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[7]

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature.[7]

-

Proceed with downstream analysis, such as SDS-PAGE, mass spectrometry, or purification of the crosslinked complexes. Unreacted and quenched crosslinkers can be removed by methods like dialysis or gel filtration.[5]

Two-Step In Vivo Crosslinking for Chromatin Immunoprecipitation (ChIP)

This protocol is designed to capture protein-protein interactions within chromatin before fixing them to DNA.

Materials:

-

Cells in culture

-

Phosphate-buffered saline (PBS)

-

This compound[8]

-

Anhydrous DMSO[8]

-

Formaldehyde (B43269) (37%)[8]

-

Glycine (B1666218) solution (1.25 M)

Procedure:

-

Wash the cultured cells three times with PBS at room temperature.[8]

-

Prepare a 0.25 M DSG stock solution by dissolving 50 mg of DSG in 100% DMSO. This solution should be used fresh.[8]

-

Add the DSG stock solution to the cells in PBS to a final concentration of 2 mM. Swirl the plate rapidly to mix.[8]

-

Incubate at room temperature for 45 minutes.[8]

-

Wash the cells three times with PBS.

-

Add formaldehyde to the cells to a final concentration of 1%.

-

Incubate for 10-15 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

The cells are now ready for lysis and subsequent ChIP procedures.

Visualizing Biological Processes with DSG

DSG is a powerful tool for elucidating protein interaction networks in various biological processes. The following diagrams, generated using the DOT language, illustrate workflows and pathways where DSG can be applied.

General Experimental Workflow for Protein Interaction Analysis

References

- 1. c-Src/Cav1-dependent activation of the EGFR by Dsg2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Dsg2 via Src-mediated transactivation shapes EGFR signaling towards cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Membrane Permeability of Disuccinimidyl Glutarate (DSG)

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and their Implication for Membrane Permeability

The ability of a molecule to cross the cell membrane is largely dictated by its physicochemical characteristics. Disuccinimidyl glutarate possesses properties that are highly indicative of a molecule capable of passive diffusion across the lipid bilayer.

| Property | Value | Implication for Membrane Permeability | Reference(s) |

| Molecular Weight | 326.26 g/mol | Small molecular size facilitates passage through the lipid bilayer. | [1] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | Hydrophobicity and lipophilicity are key drivers for passive diffusion across the cell membrane.[2][3][4] | [2][3][4] |

| Calculated logP | -1.5 | This calculated value suggests a degree of hydrophilicity, which may seem counterintuitive. However, it's important to note that this is a calculated value and experimental logP values can differ. The observed insolubility in water strongly suggests lipophilic character. | [5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | Highly reactive towards primary amines, necessitating consideration of its stability and reactivity during permeability assays.[3][6] | [3][6] |

Proposed Mechanism of Membrane Transport: Passive Diffusion

Based on its physicochemical properties, particularly its low aqueous solubility and good solubility in organic solvents, the primary mechanism for the transport of disuccinimidyl glutarate across the cell membrane is proposed to be passive diffusion . This process is driven by the concentration gradient of DSG across the membrane and does not require cellular energy. The lipophilic nature of DSG allows it to readily partition into the hydrophobic core of the lipid bilayer and subsequently diffuse into the cytoplasm.

Figure 1: Proposed passive diffusion mechanism of DSG across the cell membrane.

Experimental Protocols for Assessing Membrane Permeability

The following protocols are adapted from established methodologies for assessing the permeability of lipophilic small molecules. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It is a suitable initial screen to determine the intrinsic passive permeability of DSG.

Materials:

-

Disuccinimidyl glutarate (DSG)

-

Phosphatidylcholine (or other suitable lipid)

-

Dodecane (B42187) (or other suitable organic solvent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates (e.g., PVDF membrane)

-

96-well acceptor plates

-

Plate shaker

-

UV-Vis plate reader or LC-MS system

Protocol:

-

Prepare the Artificial Membrane: Dissolve phosphatidylcholine in dodecane to a final concentration of 20 mg/mL. Pipette 5 µL of the lipid solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.

-

Prepare DSG Solution: Prepare a stock solution of DSG in DMSO (e.g., 10 mM). Dilute the stock solution in PBS to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.

-

Perform the Assay:

-

Add 200 µL of PBS to each well of the 96-well acceptor plate.

-

Place the filter plate containing the artificial membrane on top of the acceptor plate.

-

Add 200 µL of the DSG working solution to each well of the filter plate (donor compartment).

-

Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantify DSG Concentration:

-

After incubation, carefully separate the filter and acceptor plates.

-

Determine the concentration of DSG in both the donor and acceptor compartments using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). Due to the reactivity of the NHS esters, quenching of the reaction with an excess of a primary amine (e.g., Tris or glycine) in the collected samples may be necessary prior to analysis to form a stable derivative for quantification.

-

-

Calculate the Apparent Permeability Coefficient (Papp): The Papp (in cm/s) can be calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:

-

VD is the volume of the donor well (cm³)

-

VA is the volume of the acceptor well (cm³)

-

A is the effective surface area of the membrane (cm²)

-

t is the incubation time (s)

-

[C]A is the concentration of DSG in the acceptor well at time t

-

[C]eq is the equilibrium concentration, calculated as ([C]D, initial * VD) / (VD + VA)

-

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cell-Based Permeability Assay (e.g., using Caco-2 cells)

Cell-based assays provide a more biologically relevant model for assessing membrane permeability, as they incorporate the complexities of a cellular monolayer.

Materials:

-

Caco-2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

Transwell® permeable supports

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Disuccinimidyl glutarate (DSG)

-

LC-MS/MS system for quantification

Protocol:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the permeability assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer Yellow.

-

Prepare DSG Dosing Solution: Prepare a stock solution of DSG in DMSO and dilute it to the final desired concentration in pre-warmed transport buffer (e.g., HBSS).

-

Permeability Assay (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the DSG dosing solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

-

-

Quantification: Quantify the amount of DSG (or its stable derivative after quenching) in the collected samples using a validated LC-MS/MS method.

-

Calculate Apparent Permeability Coefficient (Papp): Papp (in cm/s) can be calculated from the slope of the cumulative amount of DSG transported versus time: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux (µg/s)

-

A is the surface area of the Transwell® membrane (cm²)

-

C0 is the initial concentration of DSG in the apical chamber (µg/cm³)

-

Figure 3: Workflow for a cell-based permeability assay.

Quantification of Intracellular DSG Concentration

To directly measure the uptake of DSG into cells, a quantitative analysis of the intracellular concentration can be performed.

Materials:

-

Cultured cells (suspension or adherent)

-

Disuccinimidyl glutarate (DSG)

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography (HPLC) system with UV or MS detector

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to adhere (for adherent cells).

-

Treat the cells with a known concentration of DSG in culture medium for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Cell Harvesting and Lysis:

-

At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular DSG.

-

Immediately add a quenching solution to stop the crosslinking reaction.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysate and centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Precipitate proteins from the cell lysate (e.g., with cold acetonitrile).

-

Centrifuge and collect the supernatant containing the intracellular DSG (or its quenched derivative).

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to separate DSG from other cellular components.

-

Quantify the amount of DSG by comparing the peak area to a standard curve of known DSG concentrations.

-

-

Data Analysis:

-

Normalize the amount of intracellular DSG to the total protein concentration or cell number.

-

Plot the intracellular concentration of DSG as a function of time to determine the uptake kinetics.

-

Conclusion

References

- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Application of Disuccinimidyl Glutarate (DSG) Crosslinker

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of the Disuccinimidyl glutarate (DSG) crosslinker in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It includes quantitative solubility data, detailed experimental protocols for its use, and visual diagrams of key reaction mechanisms and experimental workflows.

Introduction to DSG Crosslinker

Disuccinimidyl glutarate (DSG) is a homobifunctional, amine-reactive, and membrane-permeable crosslinking agent.[1][2][3][4][5] It features N-hydroxysuccinimide (NHS) ester groups at both ends of a 5-atom (7.7 Å) spacer arm.[5][6] These NHS esters react efficiently with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide) between pH 7 and 9 to form stable, covalent amide bonds.[7][][9] Due to its ability to permeate cell membranes, DSG is widely used for intracellular crosslinking to stabilize protein-protein and protein-DNA interactions prior to cell lysis and analysis.[2][3][5] A common application is in two-step crosslinking protocols for Chromatin Immunoprecipitation (ChIP) assays, often used in conjunction with formaldehyde (B43269).[5][6][10]

Solubility of DSG in DMSO and DMF

DSG is characterized as a water-insoluble crosslinker and therefore requires initial dissolution in a dry, polar organic solvent before its introduction to an aqueous reaction buffer.[1][4][11] The most commonly recommended solvents for preparing stock solutions are high-purity, anhydrous DMSO and DMF.[1][5][6][7] Using anhydrous solvents is critical because the NHS ester groups are highly susceptible to hydrolysis, which would render the crosslinker inactive.[7][9][12][13][14]

The reported solubility of DSG can vary between suppliers and is influenced by factors such as the purity of the reagent and the dryness of the solvent. For instance, hygroscopic DMSO that has absorbed moisture can significantly impact the solubility and stability of the product.[15][16] The following table summarizes the quantitative solubility data from various sources.

| Solvent | Reported Solubility / Concentration | Source(s) | Notes |

| DMSO | ~20 mg/mL | Cayman Chemical[1] | - |

| 100 mg/mL (306.50 mM) | MedchemExpress[15][16] | Requires ultrasonic treatment and newly opened, hygroscopic DMSO. | |

| 0.25 M (81.57 mg/mL) | ResearchGate, Pierce[10][17] | Protocol for dissolving 50 mg in DMSO to achieve this concentration for ChIP. | |

| DMF | ~10 mg/mL | Cayman Chemical[1] | - |

It is generally recommended to prepare DSG solutions immediately before use, as storing the crosslinker in solution, even in anhydrous organic solvents, is not advised due to the risk of hydrolysis.[9][14]

Experimental Protocols

Successful crosslinking with DSG relies on proper handling and dissolution of the reagent. The following protocols provide a generalized methodology for preparing and using DSG.

This protocol details the steps for dissolving DSG in an organic solvent to create a concentrated stock solution.

-

Equilibrate Reagent: Allow the vial of DSG, stored at -20°C under desiccant, to warm completely to room temperature before opening.[2][9][18] This crucial step prevents moisture from condensing inside the vial, which would hydrolyze the moisture-sensitive NHS esters.[9][13][18]

-

Weigh Reagent: Weigh the desired amount of DSG into a new tube. This should be done quickly to minimize exposure to atmospheric moisture.

-

Add Anhydrous Solvent: Add the appropriate volume of anhydrous (dry) DMSO or DMF to the DSG powder.[7][18] For example, to prepare a 50 mM stock solution, dissolve 10 mg of DSG (MW: 326.26 g/mol ) in approximately 613 µL of solvent.

-

Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the DSG is completely dissolved.[15][16][19] For higher concentrations, warming the tube to 37°C while shaking may aid dissolution.[19]

-

Immediate Use: Proceed immediately to the crosslinking reaction. Do not store the stock solution for later use.[9][14]

This protocol outlines the steps for crosslinking proteins in an aqueous solution using a freshly prepared DSG stock.

-

Prepare Protein Sample: The protein sample should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer, at a pH between 7.0 and 9.0.[2][9][18] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the target proteins for reaction with the NHS esters.[7][9][20]

-

Add DSG Stock: Add the calculated volume of the DSG stock solution to the protein sample. A 10- to 50-fold molar excess of crosslinker to protein is typically recommended.[2][9][18] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.[9][14]

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[9][18]

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines.[2][18] A final concentration of 20-50 mM Tris or glycine is effective. Incubate for an additional 15-20 minutes at room temperature.[2][9][18]

-

Downstream Processing: The sample is now ready for subsequent analysis, such as SDS-PAGE, or for purification steps like dialysis or gel filtration to remove excess crosslinker.[2][18]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the DSG reaction mechanism and a common experimental workflow.

This diagram illustrates the fundamental reaction of DSG with primary amines on two separate protein chains, resulting in a stable, covalent amide linkage.

Caption: DSG reacts with primary amines on proteins to form a stable complex.

DSG is frequently used in a two-step crosslinking process with formaldehyde for ChIP-Seq experiments to effectively capture protein-DNA complexes. This workflow diagram outlines the major steps involved.

Caption: Workflow for a two-step (DSG + Formaldehyde) ChIP-Seq experiment.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. covachem.com [covachem.com]

- 3. Disuccinimidyl glutarate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound 100 mg CAS 79642-50-5 Di(N-succinimidyl) glutarate - Disuccinimidyl glutarate (DSG) - ProteoChem [proteochem.com]

- 6. Disuccinimidyl glutarate | 79642-50-5 [chemicalbook.com]

- 7. covachem.com [covachem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. proteochem.com [proteochem.com]

- 19. chembk.com [chembk.com]

- 20. benchchem.com [benchchem.com]

The Unyielding Bond: A Technical Guide to the Non-Cleavable Properties of the DSG Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl glutarate (DSG) is a powerful and widely utilized homobifunctional crosslinking agent essential for capturing and analyzing protein-protein and protein-DNA interactions. Its non-cleavable nature provides a stable, covalent linkage, offering a permanent snapshot of molecular interactions within their native environment. This in-depth technical guide explores the core non-cleavable properties of DSG, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Properties of Disuccinimidyl Glutarate (DSG)

DSG is characterized by its amine-reactive N-hydroxysuccinimide (NHS) ester groups at both ends of a 5-atom spacer arm.[1][2] This structure allows for the efficient and irreversible crosslinking of primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins.[1][3] A key feature of DSG is its cell membrane permeability, which enables intracellular crosslinking to study in vivo interactions.[4][5][6]

While some literature in the context of Antibody-Drug Conjugates (ADCs) may refer to linkers containing DSG as "cleavable," this generally pertains to the entire linker-payload system being cleaved from the antibody within the target cell, not the inherent chemical cleavability of the amide bond formed by DSG itself.[][8][9][10] For the purposes of in vitro and in vivo crosslinking studies for interaction analysis, DSG is considered a non-cleavable crosslinker, forming stable amide bonds that are not readily broken under typical experimental conditions.[2][3][4][5][11][12][13][14] It is also not classified as an "MS-cleavable" crosslinker, which is a distinct category of reagents designed to fragment in a mass spectrometer.[15]

Quantitative Data Summary

The following tables summarize the key quantitative properties of DSG and provide a starting point for experimental design.

Table 1: Physicochemical Properties of DSG

| Property | Value | Reference(s) |

| Molecular Weight | 326.26 g/mol | [1][16] |

| Spacer Arm Length | 7.7 Å | [1][] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [1][3] |

| Target Specificity | Primary amines (-NH2) | [1][3] |

| Solubility | Soluble in DMSO and DMF; partially soluble in water | [4][12] |

| Appearance | White to off-white solid | [1] |

Table 2: Typical Reaction Conditions for DSG Crosslinking

| Parameter | Recommended Range | Reference(s) |

| DSG Concentration | 0.25 - 5 mM | [11] |

| Molar Excess (DSG:Protein) | 10 to 50-fold | [][11] |

| Reaction pH | 7.0 - 9.0 | [][11] |

| Reaction Temperature | 4°C to Room Temperature | [] |

| Reaction Time | 30 minutes to 3 hours | [][11] |

| Quenching Reagent | Tris or Glycine (B1666218) | [] |

| Quenching Concentration | 10 - 50 mM | [] |

Experimental Protocols

General Protein Crosslinking Protocol

This protocol provides a general workflow for crosslinking proteins in solution using DSG.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

-

Disuccinimidyl glutarate (DSG).[]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).[]

Procedure:

-

Equilibrate the DSG vial to room temperature before opening to prevent moisture condensation.

-

Prepare a fresh stock solution of DSG in DMSO or DMF, typically at a concentration of 10-25 mM.[]

-

Add the DSG stock solution to the protein sample to achieve the desired final concentration (e.g., 0.25-5 mM) and molar excess.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-3 hours.[][11]

-

Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

-

Incubate for 15-20 minutes at room temperature to quench any unreacted DSG.[]

-

The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry. Unreacted crosslinker can be removed by dialysis or gel filtration.[]

Two-Step Crosslinking for Chromatin Immunoprecipitation (ChIP)

DSG is frequently used in a two-step crosslinking protocol with formaldehyde (B43269) for ChIP assays to more effectively capture protein-DNA complexes.[5]

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

DSG stock solution (e.g., 250 mM in DMSO).[5]

-

Formaldehyde (e.g., 16% solution).

-

Quenching solution (e.g., 1.25 M Glycine).

-

Cell lysis and ChIP buffers.

Procedure:

-

Wash cells with PBS.[5]

-

Resuspend cells in PBS and add DSG stock solution to a final concentration of 2 mM.[5]

-

Incubate at room temperature for 45 minutes with gentle rotation.[5]

-

Wash the cells with PBS to remove unreacted DSG.[5]

-

Add formaldehyde to a final concentration of 1% to crosslink proteins to DNA.

-

Incubate at room temperature for 10-15 minutes.

-

Quench the formaldehyde crosslinking by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

Wash the cells with ice-cold PBS.

-

Proceed with cell lysis and the standard ChIP protocol.

Visualizations

DSG Crosslinking Reaction

Caption: Reaction scheme of DSG crosslinking primary amines on two proteins.

General Protein Crosslinking Workflow

Caption: A typical workflow for in vitro protein crosslinking using DSG.

Two-Step ChIP Workflow

Caption: Workflow for two-step crosslinking in ChIP using DSG and formaldehyde.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. covachem.com [covachem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 9. caymanchem.com [caymanchem.com]

- 10. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 質量分析のためのタンパク質相互作用のクロスリンク | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. njms.rutgers.edu [njms.rutgers.edu]

- 15. DSG Crosslinker | TargetMol [targetmol.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Disuccinimidyl Glutarate (DSG) Crosslinker Reaction with Lysine Side Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl glutarate (DSG) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely utilized in biological sciences to covalently link interacting proteins. Its ability to permeate cell membranes makes it a valuable tool for both in vitro and in vivo studies, enabling the stabilization of protein-protein interactions for subsequent analysis by techniques such as mass spectrometry. This guide provides a comprehensive overview of the chemical principles, experimental considerations, and detailed protocols for using DSG to crosslink lysine (B10760008) residues in proteins.

Core Principles of DSG Crosslinking

DSG possesses two NHS ester reactive groups at either end of a 5-atom (7.7 Ångstrom) spacer arm.[1][2][3][4] These NHS esters readily react with primary amines, primarily the ε-amino group of lysine side chains and the N-termini of proteins, to form stable, covalent amide bonds.[5][6] This reaction effectively "freezes" protein complexes in their native state, capturing both stable and transient interactions.

The reaction proceeds via a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.

Chemical Mechanism of DSG Reaction with Lysine

The fundamental reaction involves the acylation of a primary amine with an NHS ester. The reaction is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (from a lysine side chain or N-terminus) attacks the electrophilic carbonyl carbon of the NHS ester.

-

Leaving Group Departure: The resulting tetrahedral intermediate is unstable and collapses, with the N-hydroxysuccinimide anion acting as a good leaving group, resulting in the formation of a stable amide bond.

Caption: Reaction mechanism of DSG with a primary amine on a lysine side chain.

Quantitative Data: Factors Influencing the Reaction

The efficiency of the DSG-lysine reaction is critically dependent on several factors, most notably pH. The primary amine must be in its unprotonated state to be nucleophilic. However, at high pH, the competing hydrolysis of the NHS ester becomes significant, reducing the crosslinking yield.

| Parameter | Effect on Reaction | Quantitative Insights | Citation |

| pH | The rate of reaction with amines increases with pH as more amines are deprotonated. However, the rate of NHS ester hydrolysis also increases with pH. The optimal pH is a compromise between these two competing reactions. | The optimal pH range for NHS ester reactions is typically 7.2 to 8.5. | [7] |

| NHS Ester Hydrolysis | Water molecules can hydrolyze the NHS ester, rendering it inactive. This is a major competing reaction. | The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but decreases to about 10 minutes at pH 8.6 and 4°C. | [4] |

| Temperature | Higher temperatures generally increase the rate of both the desired reaction with amines and the competing hydrolysis reaction. | Reactions are often carried out at room temperature for shorter durations or on ice for longer incubations to minimize hydrolysis. | [5] |

| Concentration | Higher concentrations of the protein and crosslinker favor the bimolecular crosslinking reaction over the unimolecular hydrolysis reaction. | For proteins at concentrations > 5 mg/mL, a 10-fold molar excess of DSG is recommended. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess is suggested. | [5] |

| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester and should be avoided during the crosslinking step. | Phosphate, bicarbonate/carbonate, HEPES, and borate (B1201080) buffers are commonly used. | [5] |

Experimental Protocols

In Vitro Protein Crosslinking

This protocol is suitable for studying interactions between purified proteins.

Materials:

-

DSG Crosslinker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Protein sample in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a concentration of 10-25 mM.[5] DSG is moisture-sensitive and should be stored desiccated.[5]

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration.

-

Initiate Crosslinking: Add the DSG stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM, or a 10- to 50-fold molar excess over the protein).[5]

-

Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.[8] The optimal time may need to be determined empirically.

-

Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[5] Incubate for 15 minutes at room temperature.

-

Remove Excess Reagent: Remove unreacted and quenched crosslinker by desalting or dialysis.

-

Analyze Results: The crosslinked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry.

In Vivo (In-Cell) Crosslinking

This protocol is designed to capture protein interactions within living cells.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Quenching solution (e.g., 1 M Glycine)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Prepare Cells: Wash the cells with PBS to remove any amine-containing components from the culture medium.

-

Prepare DSG Solution: Prepare a fresh stock solution of DSG in anhydrous DMSO. A typical stock concentration is 25 mM.

-

Crosslinking: Resuspend the cells in PBS and add the DSG stock solution to a final concentration of 1-2 mM.[9] Incubate at room temperature for 30 minutes.

-

Quench Reaction: Quench the reaction by adding a quenching solution, such as glycine, to a final concentration of 10-20 mM and incubate for 15 minutes.[5]

-

Cell Lysis: Pellet the cells and proceed with your standard cell lysis protocol.

-

Downstream Analysis: The crosslinked protein complexes in the cell lysate can be analyzed by co-immunoprecipitation, Western blotting, or mass spectrometry.

Mandatory Visualizations

Signaling Pathway: EGFR Dimerization and Downstream Signaling

DSG and similar crosslinkers can be used to study the dimerization of receptors like the Epidermal Growth Factor Receptor (EGFR), which is a critical step in initiating its downstream signaling cascades.

Caption: EGFR signaling pathway initiated by ligand-induced dimerization.

Experimental Workflow: DSG Crosslinking and Mass Spectrometry

The following diagram illustrates a typical workflow for identifying protein-protein interactions using DSG crosslinking followed by mass spectrometry analysis.

Caption: Workflow for protein interaction analysis using DSG crosslinking.

Conclusion

DSG is a powerful and versatile crosslinker for studying protein-protein interactions. A thorough understanding of its reaction chemistry, particularly the influence of pH, is crucial for successful experimental design. By following well-defined protocols and carefully optimizing reaction conditions, researchers can effectively utilize DSG to capture and identify protein complexes, providing valuable insights into cellular processes and aiding in the development of novel therapeutics.

References

- 1. ClinPGx [clinpgx.org]

- 2. Control of epidermal growth factor receptor endocytosis by receptor dimerization, rather than receptor kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein Architecture: A Technical Guide to DSG Crosslinking

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of proteins is paramount. Disuccinimidyl glutarate (DSG), a homobifunctional crosslinker, has emerged as a powerful tool in the structural biologist's arsenal. This in-depth guide explores the core principles, applications, and methodologies of utilizing DSG to elucidate protein structures and interactions.

DSG is a cell-membrane permeable, amine-reactive crosslinker that covalently links primary amines, primarily targeting the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides.[1][2][3] This reaction forms stable amide bonds, effectively creating a molecular "snapshot" of protein conformations and interactions in their native state.[2] The fixed distance of its spacer arm provides valuable constraints for computational modeling of protein structures.

Core Principles and Applications

The utility of DSG lies in its defined spacer arm length of approximately 7.7 Å.[2][4][5] This allows for the covalent linkage of amino acid residues that are spatially proximal, providing distance constraints that are crucial for refining protein structural models.[2] By identifying these crosslinked residues, typically through mass spectrometry (XL-MS), researchers can map protein-protein interaction interfaces and gain insights into the conformational dynamics of protein complexes.[2][6]

DSG's membrane permeability makes it particularly well-suited for in vivo crosslinking studies, enabling the capture of transient or weak protein-protein interactions within intact cells that might otherwise be undetectable.[2] It is also widely used in in vitro studies with purified proteins and protein complexes.[3] Furthermore, DSG is employed in two-step crosslinking protocols, often in conjunction with formaldehyde (B43269), for chromatin immunoprecipitation (ChIP) to stabilize protein-protein interactions before fixing protein-DNA interactions.[7][8]

Quantitative Data Summary

The selection and application of a crosslinker are dictated by its specific chemical and physical properties. The following tables summarize the key quantitative data for DSG, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 326.26 g/mol | [4] |

| Spacer Arm Length | 7.7 Å | [1][2][4][5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [2][3] |

| Target Specificity | Primary amines (e.g., lysine, N-terminus) | [2][3] |

| Solubility | Water-insoluble (requires organic solvent like DMSO or DMF) | [2][9] |

| Cell Permeability | Yes | [1][2] |

| Experimental Parameter | Recommended Range/Value | Reference(s) |

| In Vitro Crosslinking | ||

| DSG Stock Solution | 10-50 mM in dry DMSO or DMF | [4][9] |

| Molar Excess (Crosslinker:Protein) | 10 to 50-fold | [3][9] |

| Final DSG Concentration | 0.25-5 mM | [4][9] |

| Reaction pH | 7.0-9.0 | [4][9] |

| Incubation Temperature | Room temperature or 4°C (on ice) | [1][9] |

| Incubation Time | 30-60 minutes at room temperature; 2-3 hours at 4°C | [1][4][9] |

| Quenching Agent | Tris or Glycine | [4][9] |

| Quenching Concentration | 10-200 mM | [4][9] |

| Quenching Time | 15-20 minutes at room temperature | [1][9] |

| In Vivo Crosslinking (Two-Step with Formaldehyde) | ||

| Final DSG Concentration | 2 mM | [7][8] |

| Incubation Time | 45 minutes at room temperature | [7][8] |

Visualizing the Process: Key Diagrams

To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for in vitro and in vivo crosslinking using DSG. It is crucial to optimize these protocols for each specific protein system.

In Vitro Crosslinking of Purified Proteins

Materials:

-

Purified protein in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate/carbonate, or borate) at pH 7-9.[9]

-

DSG crosslinker.[9]

-

Quenching buffer: 1M Tris-HCl or 1M Glycine, pH 7.5.[9]

Procedure:

-

Prepare DSG Stock Solution: Immediately before use, dissolve DSG in anhydrous DMSO or DMF to a concentration of 10-50 mM.[4][9] Do not store DSG in solution as it is moisture-sensitive and readily hydrolyzes.[9]

-

Crosslinking Reaction:

-

Quench Reaction:

-

Downstream Analysis: The crosslinked sample can be analyzed by SDS-PAGE, followed by in-gel digestion and mass spectrometry to identify the crosslinked peptides.[3] Unreacted crosslinker can be removed by methods such as dialysis or gel filtration.[1][4]

In Vivo Crosslinking (Two-Step Protocol for Protein-Chromatin Interactions)

This protocol is adapted for studying protein-protein interactions on chromatin and is often followed by a formaldehyde crosslinking step.[7]

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).[7]

-

This compound.[7]

-

Anhydrous DMSO.[7]

-

Formaldehyde solution.[7]

-

Quenching buffer (e.g., Glycine).[8]

-

Cell lysis buffer.[8]

Procedure:

-

Cell Preparation: Wash cultured cells with PBS at room temperature.[7]

-

DSG Crosslinking:

-

Quench and Wash (Optional, if only DSG crosslinking is desired):

-

Centrifuge the cells and wash with PBS to remove unreacted DSG.[8]

-

-

Second Crosslinking Step (Formaldehyde):

-

After DSG crosslinking, cells are typically pelleted and then resuspended in a formaldehyde-containing solution to crosslink proteins to DNA.[7]

-

-

Quenching: The formaldehyde crosslinking is quenched with glycine.[8]

-

Cell Lysis and Downstream Processing: Cells are lysed, and the chromatin is sheared (e.g., by sonication). The sample is then ready for downstream applications such as immunoprecipitation and mass spectrometry.[8]

Conclusion

DSG is a versatile and effective crosslinker for probing protein conformations and interactions. Its defined spacer length and cell permeability provide researchers with a powerful tool to capture structural information in both in vitro and in vivo settings. By combining DSG crosslinking with mass spectrometry and computational modeling, scientists can gain deeper insights into the complex molecular machinery of the cell, paving the way for advancements in basic research and drug development.

References

- 1. covachem.com [covachem.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. proteochem.com [proteochem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epigenome-noe.net [epigenome-noe.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to NHS Ester Chemistry in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester crosslinkers are fundamental tools for covalently modifying proteins, peptides, and other biomolecules.[1] Their extensive use in bioconjugation, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs), is due to their ability to efficiently form stable amide bonds with primary amines under relatively mild aqueous conditions.[1][2] This guide provides a comprehensive technical overview of the mechanism of action for NHS ester crosslinkers, covering reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols.

Core Principles of NHS Ester Reactivity

The foundational reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1][3] This reaction targets primary amines (–NH₂), which are abundantly available on biomolecules, most notably at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[1][4][5] The process is initiated when an unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[3][6] This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond.[1][6][7]

The primary challenge in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[3][6][8] The efficiency of the crosslinking reaction is therefore critically dependent on experimental conditions that favor aminolysis over hydrolysis.

Reaction Mechanism and Influencing Factors

The success of a crosslinking experiment hinges on a thorough understanding of the factors that control the reaction kinetics.

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester.

-

Intermediate Collapse: A temporary tetrahedral intermediate is formed, which then breaks down to form a stable amide bond and release the N-hydroxysuccinimide (NHS) leaving group.[6][7]

-

pH: This is the most critical parameter.[6] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][8]

-

Below pH 7.2: Primary amines are mostly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the reaction rate.[1][3]

-

Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, leading to the inactivation of the crosslinker before it can react with the target amine.[1][8]

-

-

Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[3][6] These buffers will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency.[6][9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, and borate (B1201080) buffers.[3][6][8]

-

Temperature: Reactions are typically performed at room temperature for 1-4 hours or at 4°C for longer incubations (e.g., overnight).[1][3] Lower temperatures can slow the rate of hydrolysis, which is particularly useful for extended reaction times.[1]

-